molecular formula C19H15N3O2 B13730962 2,6-Bis(4-aminophenoxy)-benzonitrile

2,6-Bis(4-aminophenoxy)-benzonitrile

Cat. No.: B13730962
M. Wt: 317.3 g/mol
InChI Key: ZPLQFLCROMALPE-UHFFFAOYSA-N
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Description

2,6-bis(4-aminophenoxy)benzonitrile is an aromatic compound that has gained significant attention in the field of polymer chemistry. This compound is known for its unique structure, which includes two aminophenoxy groups attached to a benzonitrile core. The presence of these functional groups makes it a valuable building block for the synthesis of high-performance polymers, particularly polyimides, which are known for their excellent thermal stability, mechanical properties, and chemical resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-bis(4-aminophenoxy)benzonitrile can be synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzonitrile with 4-aminophenol. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction conditions often involve heating the mixture to a temperature of around 150°C to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of 2,6-bis(4-aminophenoxy)benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-bis(4-aminophenoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-bis(4-aminophenoxy)benzonitrile primarily involves its ability to undergo nucleophilic substitution and polymerization reactions. The aminophenoxy groups act as nucleophiles, allowing the compound to react with various electrophiles and form stable chemical bonds. In polymerization reactions, the compound reacts with dianhydrides to form polyimides, which exhibit excellent thermal and mechanical properties due to the rigid aromatic backbone and strong intermolecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-bis(4-aminophenoxy)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties to the resulting polymers. The presence of the nitrile group also enhances the dielectric properties of the polyimides, making them suitable for advanced electronic applications .

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

2,6-bis(4-aminophenoxy)benzonitrile

InChI

InChI=1S/C19H15N3O2/c20-12-17-18(23-15-8-4-13(21)5-9-15)2-1-3-19(17)24-16-10-6-14(22)7-11-16/h1-11H,21-22H2

InChI Key

ZPLQFLCROMALPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC2=CC=C(C=C2)N)C#N)OC3=CC=C(C=C3)N

Origin of Product

United States

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